molecular formula C29H34N6O4S2 B1676213 Masitinib mesylate CAS No. 1048007-93-7

Masitinib mesylate

Numéro de catalogue B1676213
Numéro CAS: 1048007-93-7
Poids moléculaire: 594.8 g/mol
Clé InChI: TXCWBWKVIZGWEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Masitinib is an orally available inhibitor of the protein tyrosine kinase c-kit, which is expressed on cancer cells . It also inhibits PDGF and FGF receptors, and fyn and lyn kinases . Masitinib interferes with the survival, migration, and activity of mast cells, and in this role has attracted attention for the treatment of neuroinflammatory and neurodegenerative disorders .


Synthesis Analysis

While specific synthesis details for Masitinib mesylate were not found, a study was identified that discusses the development of masitinib analogs . This study executed a comprehensive virtual workflow in silico to discover drug-like compounds matching selected pharmacophore features in the SARS-CoV-2 3CLpro-bound state of masitinib .


Molecular Structure Analysis

Masitinib mesylate has a molecular formula of C29H34N6O4S2 and a molecular weight of 594.8 g/mol . It is the orally bioavailable mesylate salt of masitinib .


Chemical Reactions Analysis

While specific chemical reactions involving Masitinib mesylate were not found, a study was identified that discusses the development of masitinib analogs . This study executed a comprehensive virtual workflow in silico to discover drug-like compounds matching selected pharmacophore features in the SARS-CoV-2 3CLpro-bound state of masitinib .


Physical And Chemical Properties Analysis

Masitinib mesylate has a molecular formula of C29H34N6O4S2 and a molecular weight of 594.8 g/mol . It is the orally bioavailable mesylate salt of masitinib .

Applications De Recherche Scientifique

Cancer Treatment

  • Scientific Field: Oncology .
  • Application Summary: Masitinib has been studied for several human conditions including various types of cancer such as melanoma, multiple myeloma, gastrointestinal cancer, pancreatic cancer, and others . It is a tyrosine kinase inhibitor which inhibits tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades .
  • Methods of Application: Masitinib is administered orally and has the potential to improve survival when administered alone or in combination with chemotherapy . It targets specific gene mutations or exhibits immunotherapeutic properties .
  • Results/Outcomes: In vivo, masitinib blocked tumour growth in mice with subcutaneous grafts of Ba/F3 cells expressing a juxtamembrane KIT mutant .

Mastocytosis Treatment

  • Scientific Field: Hematology .
  • Application Summary: Masitinib has been used in the treatment of mastocytosis, a condition characterized by an excessive number of mast cells .
  • Methods of Application: Masitinib is administered orally and targets KIT, a receptor tyrosine kinase expressed in mast cells .
  • Results/Outcomes: Masitinib more strongly inhibited degranulation, cytokine production, and bone marrow mast cell migration than imatinib .

Alzheimer’s Disease Treatment

  • Scientific Field: Neurology .
  • Application Summary: Masitinib has shown potential neuroprotective effects in Alzheimer’s disease by modulating key pathways implicated in neurodegeneration .
  • Methods of Application: Masitinib is administered orally as an adjunct to cholinesterase inhibitor and/or memantine in patients with mild-to-moderate dementia due to probable Alzheimer’s disease (AD) .
  • Results/Outcomes: Masitinib showed significant benefit over placebo according to the primary endpoint of ADAS-cog, representing an overall improvement in cognition .

Multiple Sclerosis Treatment

  • Scientific Field: Neurology .
  • Application Summary: Masitinib is being investigated for progressive forms of multiple sclerosis (MS), including primary progressive MS (PPMS) and non-active secondary progressive MS (SPMS) .
  • Methods of Application: Masitinib is administered orally and targets the innate immune system, specifically mast cells and microglia .
  • Results/Outcomes: Masitinib reduced the severity of a diverse range of symptoms in patients with severely symptomatic indolent or smoldering systemic mastocytosis (ISM or SSM) who were unresponsive to other treatments .

Rheumatoid Arthritis Treatment

  • Scientific Field: Rheumatology .
  • Application Summary: Masitinib has been studied in the treatment of active rheumatoid arthritis .
  • Methods of Application: Masitinib is administered orally and has been tested in combination with methotrexate in RA .
  • Results/Outcomes: Masitinib induced American College of Rheumatology (ACR)20, ACR50 and ACR70 responses in 54%, 26% and 8% of patients, respectively .

Inflammatory Diseases Treatment

  • Scientific Field: Immunology .
  • Application Summary: Masitinib has been used in the treatment of chronic inflammatory disorders through its activity on mast cells and microglia .
  • Methods of Application: Masitinib is administered orally and can exert a neuroprotective effect in some central nervous system diseases and reduce symptoms in some chronic inflammatory disorders .
  • Results/Outcomes: Masitinib has shown to reduce neuroinflammation and prevent adaptive immune cells from entering the brain and spinal cord and attacking myelin, thereby slowing disease progression in progressive forms of MS .

Amyotrophic Lateral Sclerosis (ALS) Treatment

  • Scientific Field: Neurology .
  • Application Summary: Masitinib has been investigated as an add-on treatment for people with amyotrophic lateral sclerosis (ALS), a neurodegenerative disease .
  • Methods of Application: Masitinib is an oral treatment designed to block the activity of multiple cell types — including macrophages, neutrophils, mast cells, and Schwann cells — involved in the inflammatory and neurodegenerative processes marking ALS .
  • Results/Outcomes: Patients on 4.5 mg/kg masitinib experienced a significantly slower decline (by 27%) in their ability to perform everyday activities at 48 weeks compared to those on placebo .

Breast Cancer Treatment

  • Scientific Field: Oncology .
  • Application Summary: Masitinib has been tested in clinical trials for breast cancer .
  • Methods of Application: Masitinib is administered orally and targets the protein tyrosine kinase c-kit, which is expressed on cancer cells .
  • Results/Outcomes: The specific outcomes of these trials are not mentioned in the source, but the fact that it has been tested indicates potential usefulness .

Colorectal Cancer Treatment

  • Scientific Field: Oncology .
  • Application Summary: Masitinib has been tested in clinical trials for colorectal cancer .
  • Methods of Application: Masitinib is administered orally and targets the protein tyrosine kinase c-kit, which is expressed on cancer cells .
  • Results/Outcomes: The specific outcomes of these trials are not mentioned in the source, but the fact that it has been tested indicates potential usefulness .

Glioblastoma Treatment

  • Scientific Field: Oncology .
  • Application Summary: Masitinib has been tested in clinical trials for glioblastoma, a type of brain cancer .
  • Methods of Application: Masitinib is administered orally and targets the protein tyrosine kinase c-kit, which is expressed on cancer cells .
  • Results/Outcomes: The specific outcomes of these trials are not mentioned in the source, but the fact that it has been tested indicates potential usefulness .

Gastric Cancer Treatment

  • Scientific Field: Oncology .
  • Application Summary: Masitinib has been tested in clinical trials for gastric cancer .
  • Methods of Application: Masitinib is administered orally and targets the protein tyrosine kinase c-kit, which is expressed on cancer cells .
  • Results/Outcomes: The specific outcomes of these trials are not mentioned in the source, but the fact that it has been tested indicates potential usefulness .

Esophageal Cancer Treatment

  • Scientific Field: Oncology .
  • Application Summary: Masitinib has been tested in clinical trials for esophageal cancer .
  • Methods of Application: Masitinib is administered orally and targets the protein tyrosine kinase c-kit, which is expressed on cancer cells .
  • Results/Outcomes: The specific outcomes of these trials are not mentioned in the source, but the fact that it has been tested indicates potential usefulness .

Orientations Futures

Masitinib is currently in Phase III studies for the treatment of Alzheimer’s disease (AD) with the aim of modifying its evolution . It has shown positive effects concerning the cognitive functions in AD and generally with good safety and tolerability . Future studies should also focus on addressing the safety concerns associated with masitinib use .

Propriétés

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCWBWKVIZGWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146747
Record name Masitinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Masitinib mesylate

CAS RN

1048007-93-7
Record name Masitinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048007937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Masitinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]-benzamide methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MASITINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK89EG3A18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-thiazol-2-ylamino)-phenyl]-benzamide (1.0 eq) was dissolved in ethanol (4.5 vol) at 65-70° C. Methanesulfonic acid (1.0 eq) was added slowly at the same temperature. The mixture was cooled to 25-30° C. and maintained for 6 h. The product was filtered and dried in a vacuum tray drier at 55-60° C. Yield=85-90%. Starting melting point Smp=236° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Masitinib mesylate
Reactant of Route 2
Reactant of Route 2
Masitinib mesylate
Reactant of Route 3
Reactant of Route 3
Masitinib mesylate
Reactant of Route 4
Reactant of Route 4
Masitinib mesylate
Reactant of Route 5
Reactant of Route 5
Masitinib mesylate
Reactant of Route 6
Reactant of Route 6
Masitinib mesylate

Citations

For This Compound
322
Citations
M Daly, S Sheppard, N Cohen, M Nabity… - Journal of veterinary …, 2011 - Wiley Online Library
… In conclusion, masitinib mesylate was well tolerated in the majority of healthy cats over the 4-week treatment period. Additional phase I studies with long-term (>4 weeks) administration …
Number of citations: 62 onlinelibrary.wiley.com
OA Smrkovski, L Essick, BW Rohrbach… - Veterinary and …, 2015 - Wiley Online Library
… This study was the first to evaluate the use of masitinib mesylate as a frontline and rescue agent in a population of dogs with various MCT presentations, including metastatic disease. …
Number of citations: 56 onlinelibrary.wiley.com
A Giuliano, J Dobson - Journal of Small Animal Practice, 2020 - Wiley Online Library
Objective To investigate efficacy of masitinib mesylate for the treatment of advanced malignant melanoma in dogs. Materials and Methods Prospective clinical trial on 17 dogs with stage …
Number of citations: 15 onlinelibrary.wiley.com
J Grant, S North, D Lanore - Journal of Small Animal Practice, 2016 - Wiley Online Library
OBJECTIVES To retrospectively evaluate the clinical response and toxicity associated with masitinib mesylate (Masivet®) treatment of macroscopic mast cell tumours in the dog. …
Number of citations: 29 onlinelibrary.wiley.com
CE Fahey, RJ Milner, K Kow, NJ Bacon… - Anti-Cancer …, 2013 - journals.lww.com
Osteosarcoma (OSA) is the most common primary bone tumor in dogs and the guarded prognosis highlights the necessity to find new treatments. Masitinib mesylate is a highly selective …
Number of citations: 19 journals.lww.com
SE Lyles, RJ Milner, K Kow… - Veterinary and …, 2012 - Wiley Online Library
… This study evaluated the in vitro activity of masitinib mesylate against canine … of masitinib mesylate (0.01–100 µM) for 24, 48 and 72 h. Results indicated that masitinib mesylate caused a …
Number of citations: 33 onlinelibrary.wiley.com
F Ustun-Alkan, T Bakırel, O Üstüner, C Anlas… - Journal of Veterinary …, 2021 - sciendo.com
Introduction: Masitinib mesylate, a selective tyrosine kinase inhibitor of the c-KIT receptor, is used for the treatment of mast cell tumours in dogs. Masitinib has previously been …
Number of citations: 4 sciendo.com
I Marech, R Patruno, N Zizzo, C Gadaleta… - Critical Reviews in …, 2014 - Elsevier
… Masitinib mesylate (AB1010) is a novel potent and selective tyrosine kinase inhibitor, targeting mainly wild-type and mutated c-Kit receptor (c-KitR), Platelet Derived Growth Factor …
Number of citations: 93 www.sciencedirect.com
M Turek, R Gogal Jr, C Saba, ML Vandenplas… - Research in veterinary …, 2014 - Elsevier
Masitinib, a selective tyrosine kinase inhibitor, was investigated as a radiosensitizer in three primary feline injection-site sarcoma (ISS) cell lines. Sensitivity to masitinib was previously …
Number of citations: 9 www.sciencedirect.com
JC Soria, A Zurlo, JY Blay, BN Bui, C Massard… - Cancer Research, 2007 - AACR
… Conclusions: In patients with various tumors, the safety profile of Masitinib Mesylate appears acceptable with doses up to 12 mg/kg/day. Mild to moderate gastro-intestinal toxicity, …
Number of citations: 3 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.